molecular formula C7H5BrClNO B13571931 1-(6-Bromo-2-pyridinyl)-2-chloroethanone

1-(6-Bromo-2-pyridinyl)-2-chloroethanone

Cat. No.: B13571931
M. Wt: 234.48 g/mol
InChI Key: FYWCLVDTWOQVCL-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-pyridinyl)-2-chloroethanone is a chemical compound that features a bromine atom attached to a pyridine ring and a chloroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-pyridinyl)-2-chloroethanone typically involves the bromination of 2-pyridinyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the desired substitution on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2-pyridinyl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Bromo-2-pyridinyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(6-Bromo-2-pyridinyl)-2-chloroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride
  • 4-Boc-1-(6-bromo-2-pyridyl)piperazine
  • 6-Bromo-2,2’-bipyridine

Comparison: 1-(6-Bromo-2-pyridinyl)-2-chloroethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in synthetic and research applications.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-2-chloroethanone

InChI

InChI=1S/C7H5BrClNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2

InChI Key

FYWCLVDTWOQVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)CCl

Origin of Product

United States

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